5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Description
¹H/¹³C NMR Analysis
Key NMR signals for this compound include:
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Piperidine H-2/H-6 | 2.4–2.7 | m | Axial protons |
| Piperidine H-4 | 3.1 | tt | Chair conformation |
| Methoxy (OCH₃) | 3.71 | s | Ester group |
| Carboxylic acid (COOH) | 12.1 | br s | Hydrogen bonding |
¹³C NMR data highlights carbonyl carbons:
Infrared (IR) Spectroscopy
IR spectra exhibit strong absorption bands at:
Mass Spectrometry
Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 187.19 [M+H]⁺ . Fragmentation patterns include:
Crystallographic Data and Solid-State Packing Arrangements
Single-crystal X-ray diffraction studies of structurally similar compounds (e.g., tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate) reveal monoclinic crystal systems with space group P2₁/n . The piperidine ring adopts a chair conformation, with substituents oriented trans-diequatorially.
In the solid state, molecules form hydrogen-bonded dimers via carboxylic acid groups (O-H···O=C interactions, ~2.7 Å). Additional stabilization arises from van der Waals interactions between methoxycarbonyl groups and adjacent piperidine rings. Packing diagrams show alternating layers of hydrophilic (carboxylic acid) and hydrophobic (piperidine backbone) regions, consistent with its moderate solubility in polar solvents.
Properties
IUPAC Name |
5-methoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLHCBDMWXAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678070 | |
| Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748113-39-5 | |
| Record name | 5-(Methoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis and Chiral Resolution of Piperidine Formamides
A patented method describes the preparation of (S)-3-piperidine carboxylic acid derivatives, which can be adapted for 5-(methoxycarbonyl)piperidine-3-carboxylic acid synthesis by starting from 3-piperidine formamides or their salts. The key steps include:
- Reacting 3-piperidine formamides or their salts in concentrated hydrochloric acid at 60-65 °C for 3 hours to hydrolyze the formamide group and induce chiral resolution without the need for additional chiral resolving agents.
- Cooling the reaction mixture to 15-20 °C and stirring for 6 hours to precipitate the (S)-nipecotic acid salt.
- Filtering and washing the precipitate with ethanol to obtain a salt with high enantiomeric excess (up to 99.6% ee).
- Converting the salt to the free acid by adjusting the pH to 6.5-7.5 using a cold (0-10 °C) alkali solution composed of potassium hydroxide and sodium hydroxide in methanol (ratio 1:4 by mass).
- Concentrating the reaction mixture under reduced pressure at temperatures below 30 °C to avoid racemization.
- Purifying the product by adding methanol, filtering, and precipitating with ethanol or ethanol/petroleum ether (1:1 volume ratio) to obtain refined (S)-nipecotic acid.
This method is notable for its simplicity, atom economy, and low cost, making it suitable for scalable production of chiral piperidine carboxylic acids.
| Step | Conditions | Notes |
|---|---|---|
| Hydrolysis of formamide | Conc. HCl, 60-65 °C, 3 h | Chiral resolution occurs simultaneously |
| Cooling and stirring | 15-20 °C, 6 h | Precipitation of (S)-salt |
| pH adjustment | pH 6.5-7.5, 0-10 °C, KOH/NaOH in MeOH | Avoid racemization |
| Concentration | <30 °C, reduced pressure | Prevents racemization |
| Purification | Methanol stirring, ethanol/ether precipitation | High purity and enantiomeric excess |
Base Hydrolysis of Piperidine Tricarboxylate Esters
Another synthetic approach involves the selective hydrolysis of piperidine-1,3,5-tricarboxylate esters to yield this compound derivatives:
- Starting from 1-(tert-butyl) 3,5-dimethyl piperidine-1,3,5-tricarboxylate dissolved in methanol.
- Adding 2 M aqueous sodium hydroxide dropwise at room temperature and stirring for 14 hours to selectively hydrolyze ester groups.
- Evaporating methanol under reduced pressure, then diluting with saturated sodium hydrogen carbonate solution and washing with ethyl acetate to remove impurities.
- Acidifying the aqueous layer to pH 2 with hydrochloric acid to precipitate the target compound.
- Extracting with ethyl acetate, drying over magnesium sulfate, and evaporating solvent to obtain the product.
This method provides a good yield of the desired compound and allows for control over the ester hydrolysis steps to selectively generate the methoxycarbonyl and carboxylic acid functionalities on the piperidine ring.
| Step | Conditions | Outcome |
|---|---|---|
| Dissolution | Methanol | Starting material solution |
| Base hydrolysis | 2 M NaOH, room temp, 14 h | Selective ester hydrolysis |
| Work-up | Remove MeOH, wash with EtOAc | Purification of aqueous layer |
| Acidification | pH 2, HCl | Precipitation of target acid |
| Extraction and drying | Ethyl acetate, MgSO4 | Isolation of pure product |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrolysis & chiral resolution | 3-piperidine formamides or salts | Conc. HCl, KOH/NaOH in MeOH, low temp pH adjustment | High enantiomeric purity, simple process | Requires chiral formamide precursor |
| Base hydrolysis of esters | 1-(tert-butyl) 3,5-dimethyl piperidine tricarboxylate | 2 M NaOH, MeOH, acidification with HCl | Selective ester hydrolysis, good yield | Longer reaction time (14 h) |
| β-Enamino diketone coupling | β-Enamino diketones and hydrazines | Phenylhydrazines, methylhydrazine | Versatile functionalization | Indirect method, moderate yields |
Chemical Reactions Analysis
Ester Hydrolysis and Decarboxylation
The methoxycarbonyl group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. For example:
-
Base-catalyzed hydrolysis : Treatment with 2N NaOH in methanol under reflux converts the ester to 5-(carboxy)piperidine-3-carboxylic acid (). This reaction is critical for generating bioactive carboxylic acid derivatives.
Table 1: Hydrolysis Conditions and Products
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester derivative | 2N NaOH, MeOH, reflux | Piperidine-3,5-dicarboxylic acid | 85–92% |
Amide and Peptide Bond Formation
The carboxylic acid group participates in coupling reactions with amines. Key methods include:
-
Mixed anhydride method : Reacting with isobutyl chloroformate and N-methylmorpholine generates a reactive intermediate for amide bond formation. For example, coupling with tert-butyl piperidine derivatives yields hybrid structures ( ).
-
EDC/HOBt-mediated coupling : Efficiently produces amides with primary/secondary amines, confirmed by LC-MS and H-NMR ( ).
Key spectral data :
Hydrogenation and Ring Modification
The piperidine ring undergoes selective hydrogenation under catalytic conditions:
-
Rhodium-catalyzed hydrogenation : Reduces unsaturated bonds while preserving carboxylic acid/ester functionalities. For example, hydrogenation of pyridine precursors yields piperidine derivatives with >90% efficiency ( ).
Table 2: Hydrogenation Outcomes
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Pyridine-3-carboxamide | RhO/C | Piperidine-3-carboxamide | 94% |
Cyclocondensation Reactions
The compound serves as a precursor for heterocycle synthesis:
-
Pyrazole formation : Reacts with hydrazines in ethanol to form 3(5)-substituted pyrazoles. Regioselectivity is controlled by solvent polarity, with acetonitrile favoring 5-substituted isomers ( ).
Mechanistic insights :
-
NOESY correlations confirm regiochemistry (e.g., NOE between 1-CH and pyrazole 5-H in compound 6i ) ( ).
-
N HMBC spectra differentiate N-1 (−178.3 ppm) and N-2 (−77.3 ppm) in pyrazole regioisomers ( ).
Functional Group Interconversion
-
Esterification : The carboxylic acid reacts with diazomethane to regenerate methyl esters, useful in protecting group strategies ().
-
Decarboxylation : Thermal or acidic conditions remove CO, forming piperidine derivatives. For example, HCl in dioxane induces decarboxylation at 70°C ( ).
Stereochemical Transformations
Chiral derivatives participate in asymmetric synthesis:
Scientific Research Applications
Medicinal Chemistry
A. Drug Development
5-(Methoxycarbonyl)piperidine-3-carboxylic acid is primarily utilized in the synthesis of various pharmaceutical agents. Its derivatives have been shown to exhibit biological activities, particularly as inhibitors of neurotransmitter uptake. For instance, compounds derived from piperidine structures are known to modulate GABA (gamma-aminobutyric acid) activity, which is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders .
B. Heterocyclic Amino Acids
The compound has been employed in the synthesis of novel heterocyclic amino acids. These amino acids serve as essential scaffolds for drug discovery, allowing researchers to create more complex molecules that can interact with biological targets effectively. For example, derivatives of this compound have been synthesized to explore their potential as GABA uptake inhibitors .
Agrochemicals
The applications of this compound extend beyond pharmaceuticals into agrochemical research. Certain derivatives have demonstrated efficacy as fungicides and herbicides, contributing to the development of new agrochemical products that can enhance crop yield and protect against pests . The structural modifications of this compound can lead to improved bioactivity profiles, making it an attractive candidate for further exploration in agricultural applications.
Synthesis of Novel Compounds
A. Building Blocks for Complex Molecules
This compound serves as a critical intermediate in synthesizing various complex organic molecules. Its ability to undergo various chemical transformations allows it to be incorporated into larger frameworks used in drug design and development .
B. Case Studies and Examples
Several studies have highlighted the utility of this compound in synthesizing other biologically relevant molecules:
- Synthesis of Pyrazole Derivatives : Researchers have synthesized methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates using this compound as a starting material. These pyrazoles have shown potential as anti-inflammatory agents .
- GABA-related Activity : The synthesis of derivatives that target GABA receptors has been reported, showcasing the compound's role in developing therapeutics aimed at neurological conditions .
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | GABA uptake inhibitors | Potential treatments for neurological disorders |
| Agrochemicals | Fungicides and herbicides | Enhances crop protection and yield |
| Synthesis of Novel Compounds | Building blocks for complex organic molecules | Used in drug design and development |
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, influencing its activity and efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects :
- The methoxycarbonyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and lipophilicity. In contrast, the trifluoromethyl (-CF₃) group in 5-trifluoromethyl-piperidine-3-carboxylic acid methyl ester (Table 1, Entry 3) enhances metabolic stability and lipophilicity, making it suitable for blood-brain barrier penetration .
- Morpholine and acetylpiperazine substituents (Entries 6 and 8) introduce nitrogen atoms, improving aqueous solubility and hydrogen-bonding capacity, which are critical for bioavailability .
Oxazole-methyl substitution (Entry 7) adds aromaticity, favoring π-π stacking in receptor binding, a feature absent in the target compound .
Protective Groups :
- The Boc group in Entry 5 and the target compound’s derivatives (e.g., ) is critical for amine protection during synthesis, preventing undesired reactions .
Biological Activity
5-(Methoxycarbonyl)piperidine-3-carboxylic acid, with the CAS number 748113-39-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxycarbonyl group and a carboxylic acid functional group. Its molecular formula is C₈H₁₃NO₄, and it has a molecular weight of approximately 187.195 g/mol. The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for further exploration in drug development.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Anticancer Properties : The compound's structural features allow it to interact with cellular targets, potentially influencing cancer cell proliferation and survival .
- Anthelmintic Effects : Similar to other piperidine derivatives, it may show activity against parasitic organisms, which could be beneficial in treating infections caused by helminths.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Receptor Interaction : The compound may interact with specific receptors or enzymes within the body, altering their activity and leading to therapeutic effects. For instance, its piperidine structure is known to facilitate such interactions.
- Cell Signaling Pathways : By influencing key signaling pathways involved in cell growth and apoptosis, this compound could play a role in modulating cancer cell behavior .
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against common pathogens. The presence of the carboxylic acid group was crucial for enhancing solubility and bioavailability.
- Anticancer Activity : A study focusing on piperidine derivatives reported that modifications to the structure of this compound could lead to compounds with improved anticancer efficacy against various cancer cell lines .
- In Vivo Studies : Animal model experiments indicated that doses of this compound could significantly reduce parasite load in treated subjects, suggesting its potential as an anthelmintic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid | C₁₃H₂₁NO₆ | Contains tert-butoxy group; potentially more lipophilic. |
| cis-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid | C₁₃H₂₁NO₆ | Stereochemistry influences biological activity; potential for different receptor interactions. |
| (3S,5R)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)piperidine-3-carboxylic acid | C₁₃H₂₁NO₆ | Specific stereochemical configuration may enhance selectivity towards biological targets. |
This table illustrates how variations in structure can influence the biological activity and pharmacological profiles of related compounds.
Q & A
Q. Basic
- NMR spectroscopy : Confirms molecular structure via characteristic shifts (e.g., methoxycarbonyl protons at ~3.7 ppm, carboxylic acid protons at ~12 ppm) .
- HPLC-MS : Validates purity (>97% by GC/HPLC) and molecular weight (e.g., MW 217.25 for related piperidine derivatives) .
Advanced - X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated in patent literature for structurally similar CXCR7 antagonists .
- TGA/DSC : Assess thermal stability and decomposition profiles under varying humidity/temperature conditions .
How should this compound be stored to ensure stability?
Basic
Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the methoxycarbonyl group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Advanced
Long-term stability studies (6–12 months) should monitor degradation via accelerated aging tests (40°C/75% RH). LC-MS can detect hydrolyzed byproducts (e.g., piperidine-3,5-dicarboxylic acid) .
What strategies address contradictory spectral data in structural elucidation?
Q. Advanced
- Isotopic labeling : Use of deuterated solvents or -labeled reagents clarifies ambiguous NMR signals .
- Comparative analysis : Cross-reference with databases (e.g., PubChem, as in ) or patented analogs (e.g., ’s crystalline forms) to resolve discrepancies .
How can computational tools predict the reactivity of this compound?
Q. Advanced
- Molecular docking : Predicts binding affinity in biological targets (e.g., enzyme active sites) using software like AutoDock .
- Reactivity indices : Calculated via Gaussian software to identify electrophilic/nucleophilic sites for functionalization .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-phenethylamine) or enzymatic catalysis (e.g., lipases) ensures enantiomeric excess (>99%) .
- Process optimization : Continuous flow reactors reduce racemization risks compared to batch methods .
How does the compound’s stability vary under different pH conditions?
Q. Advanced
- pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 1–13). The methoxycarbonyl group hydrolyzes rapidly under alkaline conditions (pH >10), while the carboxylic acid remains stable below pH 3 .
What green chemistry approaches minimize waste in synthesis?
Q. Advanced
- Solvent-free mechanochemistry : Ball milling reduces solvent use and reaction times for esterification steps .
- Biocatalysis : Immobilized esterases or lipases enable recyclable, low-waste ester hydrolysis .
How can degradation pathways be mapped for regulatory compliance?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
